molecular formula C9H17N3 B6320430 1-Hexyl-1H-pyrazol-3-amine CAS No. 1003011-96-8

1-Hexyl-1H-pyrazol-3-amine

Cat. No.: B6320430
CAS No.: 1003011-96-8
M. Wt: 167.25 g/mol
InChI Key: OVKMNTSMQHMYDH-UHFFFAOYSA-N
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Description

1-Hexyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives in ethanol, leading to the formation of pyrazole derivatives . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

1-Hexyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The compound’s structure allows it to bind to active sites of target proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-3-amine
  • 1-Phenyl-1H-pyrazol-3-amine
  • 1-Ethyl-1H-pyrazol-3-amine

Comparison: 1-Hexyl-1H-pyrazol-3-amine is unique due to its hexyl substituent, which imparts distinct physicochemical properties compared to other pyrazole derivatives. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-hexylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-2-3-4-5-7-12-8-6-9(10)11-12/h6,8H,2-5,7H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMNTSMQHMYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-1-hexyl-1H-pyrazole (118 mg, 0.60 mmol) was dissolved in ethyl acetate (3 mL) and methanol (3 mL) was added. Palladium, 10 wt. % on activated carbon, wet (˜50 mg) was added to the reaction. The vial was charged with hydrogen gas (via balloon) and the reaction stirred for 16 h at 25° C. The mixture was passed through a plug of celite and concentrated in vacuo afforded 1-hexyl-1H-pyrazol-3-ylamine (88 mg, 88%) as a golden oil: ESI-LRMS m/e calcd for C9H17N3 [M+] 167.15, found 168.4 [M+H+].
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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